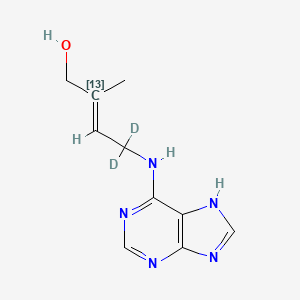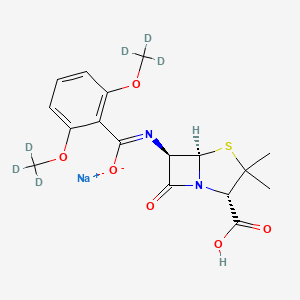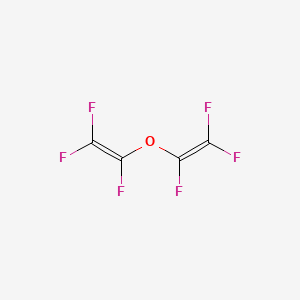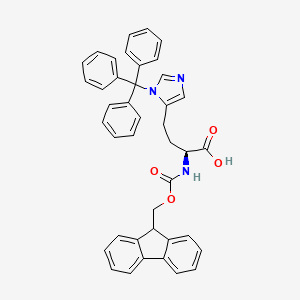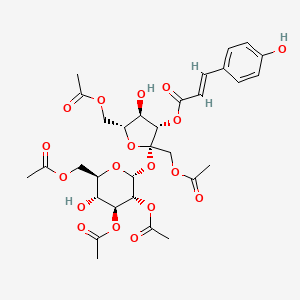
1,6,2',3',6'-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose: , also known by its identifier AKOS040762978 , is a natural compound extensively employed in the research of diverse medical conditions. This compound is known for its remarkable antioxidant capabilities, making it a valuable tool in the study of inflammation, malignancies, and cardiovascular dysfunctions.
Vorbereitungsmethoden
The synthesis of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves multiple acetylation steps. The compound is prepared by acetylating sucrose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure complete acetylation. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to study its oxidative stability and degradation products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride to explore the formation of reduced derivatives.
Substitution: The acetyl groups in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkoxides and amines.
Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases to yield the parent sucrose and coumaric acid derivatives
Wissenschaftliche Forschungsanwendungen
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study acetylation reactions and the stability of acetylated sugars.
Biology: The compound’s antioxidant properties make it useful in studying oxidative stress and its effects on cellular mechanisms.
Medicine: Research on this compound includes its potential therapeutic effects in treating inflammation, cancer, and cardiovascular diseases.
Industry: It is employed in the development of antioxidant formulations and as a reference standard in quality control processes
Wirkmechanismus
The mechanism of action of 1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose involves its antioxidant activity. The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. It interacts with molecular targets such as enzymes involved in oxidative stress pathways, including superoxide dismutase and catalase. These interactions help in modulating the cellular redox state and preventing oxidative damage .
Vergleich Mit ähnlichen Verbindungen
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose can be compared with other acetylated sugars and coumaric acid derivatives:
1,6,2’,3’,6’-O-Pentaacetylsucrose: Similar in structure but lacks the coumaroyl group, making it less effective as an antioxidant.
Coumaric Acid: While it shares the coumaroyl group, it does not have the acetylated sugar moiety, which limits its applications in studying acetylation reactions.
Acetylated Glucose Derivatives: These compounds have similar acetyl groups but differ in their sugar moiety, affecting their reactivity and applications .
1,6,2’,3’,6’-O-Pentaacetyl-3-O-trans-p-coumaroylsucrose stands out due to its unique combination of acetylated sugar and coumaroyl group, providing a versatile tool for various research applications.
Eigenschaften
Molekularformel |
C31H38O18 |
|---|---|
Molekulargewicht |
698.6 g/mol |
IUPAC-Name |
[(2S,3S,4R,5R)-2,5-bis(acetyloxymethyl)-2-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-hydroxyoxan-2-yl]oxy-4-hydroxyoxolan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C31H38O18/c1-15(32)41-12-22-25(39)27(44-18(4)35)28(45-19(5)36)30(46-22)49-31(14-43-17(3)34)29(26(40)23(48-31)13-42-16(2)33)47-24(38)11-8-20-6-9-21(37)10-7-20/h6-11,22-23,25-30,37,39-40H,12-14H2,1-5H3/b11-8+/t22-,23-,25-,26-,27+,28-,29+,30-,31+/m1/s1 |
InChI-Schlüssel |
XEULPBRTZLSETH-OZNBHJLGSA-N |
Isomerische SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)COC(=O)C)O)OC(=O)/C=C/C3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)COC(=O)C)O)OC(=O)C=CC3=CC=C(C=C3)O)COC(=O)C)OC(=O)C)OC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



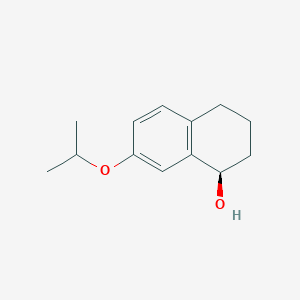
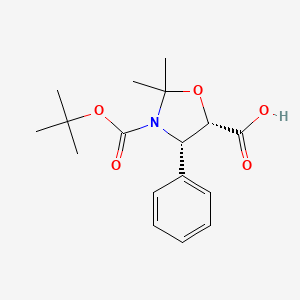
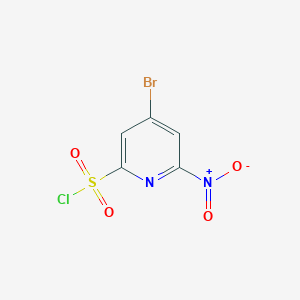
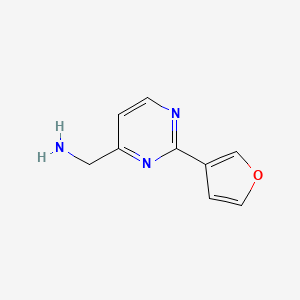
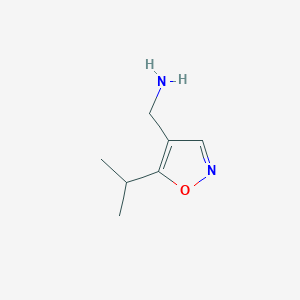
![3-[[[[[(5S)-5-Amino-5-carboxypentyl]amino]carbonyl]oxy]methyl]-2,5-dihydro-2,2,5,5-tetramethyl-1H-pyrrol-1-yloxy](/img/structure/B13438830.png)
